Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

Catalog No.
S727514
CAS No.
65880-17-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

CAS Number

65880-17-3

Product Name

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

IUPAC Name

ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h7,12H,2-6H2,1H3

InChI Key

NIMDFIORBNYIGB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CCCCC2=CN1

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=CN1
  • PubChem, a public database of chemical information, lists Et-THI with its basic properties and links to vendors, but does not mention any specific research applications [].
  • Similarly, SpectraBase, a database of spectral information for organic compounds, provides Et-THI's spectral data (NMR, MS) but lacks details on its research use.
  • Et-THI shares structural similarities with isoindole, a class of heterocyclic compounds with diverse biological activities []. This similarity could spark interest in exploring Et-THI for potential biological properties, although further research is needed to confirm such possibilities.
  • Additionally, the presence of an ester group (the "-COOEt" portion) in Et-THI suggests it could be a precursor for other molecules through chemical reactions. However, specific applications or targets for such transformations remain unclear and require further investigation.

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol. It is characterized by a tetrahydroisoindole structure, which is a bicyclic compound derived from isoindole. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its CAS number is 65880-17-3, and it is also referred to as ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate .

Typical of carboxylate esters and nitrogen-containing heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Alkylation: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

These reactions underscore the compound's versatility in synthetic organic chemistry.

Research on the biological activity of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structures have exhibited various biological activities such as:

  • Antimicrobial: Some derivatives show effectiveness against bacterial and fungal strains.
  • Antitumor: Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective: Compounds in this class may offer neuroprotective benefits, although specific studies on this compound are sparse.

Further research is needed to elucidate its specific biological mechanisms and efficacy.

Several synthetic routes have been proposed for the preparation of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate:

  • Cyclization Reactions: The compound can be synthesized through cyclization of suitable precursors like amino acids or their derivatives under acidic conditions.
  • Condensation Reactions: A condensation reaction between an appropriate aldehyde and an amine can lead to the formation of the isoindole framework.
  • Solid-phase synthesis: Techniques involving solid-phase synthesis have also been employed to create this compound efficiently .

These methods highlight the compound's accessibility for research and industrial applications.

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate finds applications in various domains:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Organic Synthesis: Utilized as an intermediate in organic synthesis processes.
  • Research: It is used in biochemical research for studying enzyme interactions and metabolic pathways .

The compound's structural features make it valuable in developing new therapeutic agents.

Interaction studies involving Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate primarily focus on its reactivity with biological macromolecules. Preliminary studies suggest:

  • Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding: Investigations into how this compound binds to proteins could provide insights into its mechanism of action.

These studies are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. Notable examples include:

Compound NameStructure TypeNotable Properties
Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylateIndazole derivativeAntitumor activity
Ethyl 3-methyl-4,5,6,7-tetrahydroisoindole-1-carboxylateMethyl-substituted isoindoleEnhanced bioactivity
Ethyl 4-methyl-2H-pyrrole-3-carboxylatePyrrole derivativeNeuroprotective effects

Uniqueness

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate stands out due to its unique tetrahydroisoindole structure which allows for diverse functionalization possibilities. Its potential biological activities further enhance its appeal compared to other similar compounds.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid ethyl ester

Dates

Modify: 2023-08-15

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